5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile
Overview
Description
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.19 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile typically involves the reaction of 2-formyl-1,3-cyclohexanedione with various reagents. One common method includes the use of hydrazine hydrate in absolute ethanol, where the reaction mixture is refluxed for several hours . Another approach involves the reaction of 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The choice of method depends on the desired purity and yield, as well as the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Aminoquinoline and alkoxyquinoline derivatives.
Scientific Research Applications
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a multidrug resistance reversal agent, particularly in chemotherapy.
Organic Chemistry: The compound is used in the synthesis of various quinoline derivatives, which are valuable intermediates in organic synthesis.
Pharmacology: It has shown promise as a positive inotrope agent, which can increase the force of heart muscle contractions.
Mechanism of Action
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile involves its interaction with molecular targets such as ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp/ABCB1). By inhibiting these transporters, the compound can enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells. Additionally, its positive inotropic effects are likely due to its interaction with calcium channels in cardiac muscle cells .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-5,6,7,8-tetrahydroquinazoline: Similar in structure but with a different nitrogen arrangement.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: An ester derivative with different functional groups.
Uniqueness
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile is unique due to its combination of a carbonyl group and a nitrile group on the quinoline ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and chemical intermediates.
Properties
IUPAC Name |
5-oxo-7,8-dihydro-6H-quinoline-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUKTSLDCFAWHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C#N)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1471468-84-4 | |
Record name | 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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